tri-n-propyltin chloride CAS number 2279-76-7
tri-n-propyltin chloride CAS number 2279-76-7
An In-Depth Technical Guide to Tri-n-propyltin Chloride (CAS 2279-76-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-n-propyltin chloride, with CAS number 2279-76-7, is an organometallic compound featuring a central tin atom bonded to three n-propyl groups and one chlorine atom.[1][2] As a member of the organotin family, it serves as a versatile reagent and precursor in various chemical syntheses.[3] Its utility in industrial chemistry, pharmaceutical development, and as a research chemical is well-established.[3][4] However, its significant toxicity necessitates a thorough understanding of its properties and strict adherence to safety protocols. This guide provides a comprehensive technical overview, from its fundamental physicochemical properties to detailed analytical and safety protocols, designed to support professionals in its effective and safe application.
Physicochemical and Structural Characteristics
Tri-n-propyltin chloride is a colorless liquid with a pungent odor.[1] It is sensitive to moisture and should be stored accordingly to prevent hydrolysis.[3][4] The compound is generally soluble in organic solvents like chloroform and slightly soluble in methanol, but has very low solubility in water.[4]
Table 1: Physicochemical Properties of Tri-n-propyltin Chloride
| Property | Value | Source(s) |
| CAS Number | 2279-76-7 | [2][5] |
| Molecular Formula | C₉H₂₁ClSn | [2] |
| Molecular Weight | 283.43 g/mol | [2][5] |
| Appearance | Colorless liquid | [1][3] |
| Melting Point | -23.5 °C | [3][4] |
| Boiling Point | 123 °C at 13 mmHg | [3][4] |
| Density | ~1.2678 g/cm³ at 28 °C | [3][4] |
| Flash Point | 95 °C | [3][4] |
| Refractive Index | 1.491 | [3][4] |
| Water Solubility | Sparingly soluble (4.0E-3 g/L at 25°C) | [4] |
| Sensitivity | Moisture sensitive | [3][4] |
| Storage Temperature | Below 30 °C | [3][4] |
Synthesis and Purification
The synthesis of trialkyltin halides typically involves the reaction of a tin tetrahalide with an appropriate organometallic nucleophile, such as a Grignard reagent or an organolithium compound. A common and effective route for preparing tri-n-propyltin chloride is the carefully controlled alkylation of tin tetrachloride (SnCl₄) with n-propylmagnesium bromide (a Grignard reagent).
The causality behind this choice is the high reactivity of the Grignard reagent, which allows for the stepwise substitution of chloride ions on the tin center. Stoichiometry is critical; using three equivalents of the Grignard reagent favors the formation of the tri-substituted product. An excess of the Grignard reagent would lead to the formation of tetra-n-propyltin, while an insufficient amount would result in a mixture of mono- and di-substituted products.
Caption: Synthesis workflow for tri-n-propyltin chloride.
Protocol for Purification: Vacuum Distillation
A self-validating system for purity is essential. The final product's identity and purity must be confirmed analytically.
-
Setup : Assemble a short-path distillation apparatus. Ensure all glassware is oven-dried to remove any moisture, which could hydrolyze the product.
-
Crude Product Transfer : Transfer the filtered and solvent-stripped crude product into the distillation flask.
-
Vacuum Application : Gradually apply a vacuum to the system. The boiling point of tri-n-propyltin chloride is 123 °C at a pressure of 13 mmHg.[3][4]
-
Heating : Gently heat the distillation flask using a heating mantle.
-
Fraction Collection : Collect the fraction that distills at the expected boiling point and pressure. The refractive index of the collected liquid can be measured (expected ~1.491) as a preliminary check of purity.[3][4]
-
Validation : The purity of the distilled product must be confirmed using analytical methods such as GC-MS and NMR spectroscopy, as described in the following section.
Analytical Methodologies
A multi-technique approach is required for the unambiguous identification and quantification of tri-n-propyltin chloride. This ensures a self-validating analytical workflow where results from one method corroborate another.
Caption: A multi-technique analytical workflow for validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for structural confirmation.
-
¹H NMR : The proton NMR spectrum provides information on the propyl chains. One would expect to see three distinct signals corresponding to the -CH₃, -CH₂-, and α-CH₂- protons (the CH₂ group directly attached to the tin atom). The integration ratio should be 3:2:2.[6] Spin-spin coupling will result in a triplet for the methyl group, a sextet for the central methylene group, and another triplet for the methylene group adjacent to the tin.
-
¹³C NMR : The carbon NMR will show three signals for the three chemically non-equivalent carbons of the propyl groups.
-
¹¹⁹Sn NMR : This technique is highly specific for tin-containing compounds and provides a definitive confirmation of the tin's chemical environment. The chemical shift is highly sensitive to the substituents on the tin atom.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.
-
Technique : Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for this volatile compound.[2] Electrospray Ionization (ESI-MS) can also be used.[7]
-
Expected Spectrum : The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of both tin and chlorine.[8] Tin has several stable isotopes, which will result in a cluster of peaks for the molecular ion and any tin-containing fragments. The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) will further split these clusters, providing a unique fingerprint for the compound's identity.[8]
Infrared (IR) Spectroscopy
FTIR spectroscopy helps identify functional groups. The spectrum of tri-n-propyltin chloride will be dominated by C-H stretching and bending vibrations from the propyl groups. Key absorptions include the Sn-C stretching vibrations, which are characteristic of organotin compounds.[2]
Toxicology and Safe Handling
Tri-n-propyltin chloride is a highly toxic compound and must be handled with extreme caution.[2][9][10]
Summary of Hazards
-
Acute Toxicity : Toxic if swallowed, in contact with skin, or if inhaled.[2][9][10]
-
Organ Toxicity : May cause damage to organs through single or repeated exposure.[11] High exposure can lead to neurological symptoms such as weakness, poor coordination, and confusion.[12] Repeated exposure may also damage the liver and kidneys.[12]
-
Skin and Eye Irritation : Contact can cause severe skin and eye irritation or burns.[12][13]
-
Environmental Hazard : Very toxic to aquatic life with long-lasting effects.[9][10]
Table 2: GHS Hazard Information
| Hazard Code | Description |
| H301 | Toxic if swallowed |
| H311 | Toxic in contact with skin |
| H331 | Toxic if inhaled |
| H400 | Very toxic to aquatic life |
| H410 | Very toxic to aquatic life with long lasting effects |
| Source: Aggregated GHS information from multiple suppliers.[2][10] |
Protocol for Safe Handling and Personal Protective Equipment (PPE)
This protocol is a self-validating system designed to minimize exposure at every step.
-
Engineering Controls :
-
Primary Containment : Always handle tri-n-propyltin chloride within a certified chemical fume hood to control vapor inhalation.[9]
-
Ventilation : Ensure the laboratory has adequate general ventilation.
-
-
Personal Protective Equipment (PPE) :
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. Discard gloves immediately if contamination is suspected.
-
Eye/Face Protection : Use chemical safety goggles and a face shield that comply with OSHA regulations 29 CFR 1910.133 or European Standard EN166.[9]
-
Skin and Body Protection : Wear a chemically resistant lab coat, long pants, and closed-toe shoes. An apron or coveralls may be necessary for larger quantities.
-
Respiratory Protection : If there is a risk of exceeding exposure limits, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter.[9]
-
-
Safe Work Practices :
-
Access Control : Restrict access to the handling area to authorized personnel only.
-
Hygiene : Wash hands thoroughly after handling, even if gloves were worn.[9] Do not eat, drink, or smoke in the laboratory.[13]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[4][9] Store locked up.[9][10]
-
Spill Response : Have a spill kit ready that is appropriate for organometallic compounds. In case of a spill, evacuate the area and follow established emergency procedures.
-
-
Disposal :
Applications in Research and Drug Development
Tri-n-propyltin chloride's primary value lies in its role as a chemical intermediate.[4]
-
Precursor in Organometallic Chemistry : It is a starting material for the synthesis of other tri-n-propyltin compounds, such as tri-n-propyltin hydride or tri-n-propyltin oxide, by substituting the chloride atom. These derivatives have applications as catalysts and reagents in organic synthesis.[3]
-
Pharmaceutical Research : While not a therapeutic agent itself, it can be used in the synthesis of complex organic molecules that are being investigated as potential drug candidates.[3][4] The field of medicinal chemistry often explores novel heterocyclic compounds, and organotin reagents can be instrumental in forming specific carbon-carbon or carbon-heteroatom bonds required for these structures.[14]
-
Material Science : Organotin compounds are used as precursors for depositing tin-containing thin films and in the manufacturing of various materials.[3]
References
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LookChem. Cas 14101-95-2,TRI-I-PROPYLTIN CHLORIDE. [Link]
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American Elements. Tri-n-propyltin Chloride. [Link]
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New Jersey Department of Health. TRIMETHYLTIN CHLORIDE HAZARD SUMMARY. [Link]
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PubChem. Tripropyltin chloride | C9H21ClSn. [Link]
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Ereztech. Tri-n-propyltin chloride. [Link]
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Pharmaffiliates. Tri-n-propyltin chloride. [Link]
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OSHA. TRIPHENYL TIN CHLORIDE (as Sn) 5527. [Link]
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National Institute of Standards and Technology. n-Propyl chloride - NIST WebBook. [Link]
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MDPI. Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery. [Link]
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ResearchGate. Electrospray mass spectrum (positive ion mode) of triphenyltin chloride. [Link]
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YouTube. Chloro pattern in Mass Spectrometry. [Link]
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